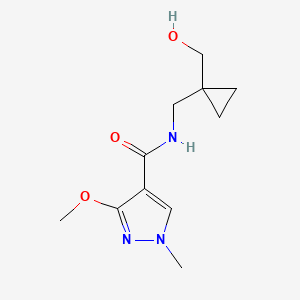

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a hydroxymethyl-substituted cyclopropane moiety attached via a methylene bridge to the pyrazole ring. The pyrazole core is further substituted with a methoxy group at position 3 and a methyl group at position 1. Cyclopropane rings are known to enhance metabolic stability and modulate lipophilicity, which may influence bioavailability and binding affinity .

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-14-5-8(10(13-14)17-2)9(16)12-6-11(7-15)3-4-11/h5,15H,3-4,6-7H2,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDIQVBVCNTACE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

-

Formation of the Cyclopropyl Intermediate: : The synthesis begins with the preparation of a cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylmethyl bromide with formaldehyde in the presence of a base such as sodium hydroxide to yield 1-(hydroxymethyl)cyclopropane.

-

Pyrazole Ring Formation: : The next step involves the formation of the pyrazole ring. This can be done by reacting 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the cyclopropyl intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxymethyl group in the cyclopropyl moiety can undergo oxidation to form a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

-

Substitution: : The methoxy group on the pyrazole ring can undergo nucleophilic substitution reactions. For example, it can be replaced by a halogen using reagents like phosphorus tribromide (PBr₃).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Phosphorus tribromide (PBr₃) in an inert solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of 1-(carboxycyclopropyl)methyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

Reduction: Formation of N-((1-(aminomethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

Substitution: Formation of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-bromo-1-methyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be used to study the effects of cyclopropyl and pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound has potential as a drug candidate due to its structural features. The presence of the pyrazole ring, in particular, is known to impart various biological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamide Derivatives

Pyrazole carboxamides are a diverse class of compounds with variations in substituents impacting physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison with key analogs:

Structural Features and Substituent Effects

Key Observations :

- Substituent Diversity: The target compound’s 3-methoxy group contrasts with chloro, cyano, or nitro substituents in analogs, which may reduce electrophilicity and alter metabolic pathways .

- Cyclopropane vs. Aromatic Moieties : The hydroxymethyl cyclopropane in the target compound likely enhances rigidity and stability compared to phenyl or pyridyl groups in analogs .

Physicochemical and Spectroscopic Data

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a pyrazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

Research indicates that compounds with a pyrazole structure often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. The specific mechanisms of action for N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide may include:

- Inhibition of Kinases : Similar pyrazole derivatives have shown inhibitory effects on kinases such as p38 MAPK, which plays a crucial role in inflammatory responses .

- Antimicrobial Activity : Pyrazole-based compounds have been evaluated for their antibacterial and antifungal properties, demonstrating moderate activity against various pathogens .

Biological Activity Overview

Case Studies

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of pyrazole derivatives, including this compound. The results indicated significant inhibition of IL-17 production, suggesting potential therapeutic applications in autoimmune diseases .

- Kinase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of pyrazole ureas. The findings revealed that modifications to the pyrazole ring could enhance potency against p38 MAPK, with some derivatives showing IC50 values as low as 0.004 μM .

- Antimicrobial Evaluation : A series of pyrazole derivatives were tested for their antimicrobial efficacy. The compound demonstrated MIC values indicative of moderate activity against selected bacterial strains, highlighting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.